Corey aldehyde benzoate
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Overview
Description
It is a crystalline solid with the molecular formula C15H14O5 and a molecular weight of 274.3 g/mol . This compound is significant in organic synthesis due to its role in producing complex molecules with biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: Corey aldehyde benzoate can be synthesized through various methods. One notable method involves the benzoylation of Corey lactone, followed by selective removal of a benzoyl group using ester exchange reaction under acidic conditions . Another method includes the use of Corey lactone dibenzoate, which is obtained by benzoylation reaction from Corey lactone, and then selectively removing a benzoyl group .
Industrial Production Methods: The industrial production of this compound involves large-scale benzoylation reactions followed by purification steps to ensure high yield and purity. The reaction conditions are optimized to avoid the use of expensive blocking groups and to eliminate the need for chromatographic separation .
Chemical Reactions Analysis
Types of Reactions: Corey aldehyde benzoate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. One prominent reaction is the Corey–Fuchs reaction, which transforms an aldehyde into an alkyne .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like triphenylphosphine and carbon tetrabromide are employed in the Corey–Fuchs reaction.
Major Products: The major products formed from these reactions include prostaglandin analogs and other biologically active molecules .
Scientific Research Applications
Corey aldehyde benzoate is extensively used in scientific research due to its role as a chiral intermediate. Its applications span across various fields:
Mechanism of Action
The mechanism of action of Corey aldehyde benzoate involves its role as an intermediate in the synthesis of prostaglandins. Prostaglandins are hormone-like lipid compounds that elicit diverse physiological responses, including pain, fever, and regulation of blood pressure . The compound’s chiral nature allows for the selective synthesis of specific prostaglandin analogs, which interact with various molecular targets and pathways in the body .
Comparison with Similar Compounds
Corey aldehyde benzoate is unique due to its chiral nature and its role in the synthesis of prostaglandins. Similar compounds include:
Corey lactone: Another chiral intermediate used in prostaglandin synthesis.
Prostaglandin analogs: Compounds like tafluprost and travoprost, which are synthesized using this compound as an intermediate
These compounds share similar synthetic pathways but differ in their specific applications and biological activities.
Properties
Molecular Formula |
C15H14O5 |
---|---|
Molecular Weight |
274.27 g/mol |
IUPAC Name |
[(3aR,4S,6S,6aR)-4-formyl-2-oxo-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-6-yl] benzoate |
InChI |
InChI=1S/C15H14O5/c16-8-10-6-12(14-11(10)7-13(17)20-14)19-15(18)9-4-2-1-3-5-9/h1-5,8,10-12,14H,6-7H2/t10-,11-,12+,14-/m1/s1 |
InChI Key |
NFHSMWGWDMPSTC-NRWUCQMLSA-N |
Isomeric SMILES |
C1[C@@H]([C@H]2CC(=O)O[C@H]2[C@H]1OC(=O)C3=CC=CC=C3)C=O |
Canonical SMILES |
C1C(C2CC(=O)OC2C1OC(=O)C3=CC=CC=C3)C=O |
Origin of Product |
United States |
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